Resolvin D5: A Comprehensive Technical Guide to its Structure and Function
Resolvin D5: A Comprehensive Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the resolution phase of inflammation, actively orchestrating the return to tissue homeostasis. This technical guide provides an in-depth exploration of the molecular structure of Resolvin D5, its biosynthetic pathway, and its mechanism of action. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways are visualized using graph representations to facilitate a deeper understanding of the molecular processes governed by this potent lipid mediator.
Molecular Structure of Resolvin D5
Resolvin D5 is a dihydroxy-substituted derivative of docosahexaenoic acid. Its precise chemical structure, including its stereochemistry, is crucial for its biological activity.
The IUPAC name for Resolvin D5 is (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid.[1] The molecule possesses two hydroxyl groups at the 7th and 17th carbon positions, with S-stereochemistry at both chiral centers. The carbon backbone of 22 carbons contains six double bonds with specific cis (Z) and trans (E) configurations that are essential for its three-dimensional shape and interaction with its biological targets.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Resolvin D5 is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H32O4 | [1] |
| Molecular Weight | 360.5 g/mol | [1] |
| Canonical SMILES | CC/C=C\C--INVALID-LINK--O)O">C@@HO | [1] |
| InChI Key | CFOFZYMMJZILHE-XGTWDWJNSA-N | [1] |
| UV Absorption Maximum (λmax) | 244 nm | [2][3] |
| Solubility | DMF: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [3] |
Biosynthesis of Resolvin D5
Resolvin D5 is biosynthesized from docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases (LOX).[2][4] The pathway is initiated by the action of 5-lipoxygenase (5-LOX) on DHA, followed by the action of 15-lipoxygenase-2 (15-LOX-2).[2]
The key steps in the biosynthesis of Resolvin D5 are:
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5-Lipoxygenase (5-LOX) mediated oxidation: DHA is first converted to 7(S)-hydroperoxy-docosahexaenoic acid (7S-HpDHA).
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Reduction to alcohol: 7S-HpDHA is then reduced to 7(S)-hydroxy-docosahexaenoic acid (7S-HDHA).
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15-Lipoxygenase-2 (15-LOX-2) mediated oxidation: 7S-HDHA is further oxidized by 15-LOX-2 at the 17th carbon position to yield Resolvin D5 (7S,17S-dihydroxy-docosahexaenoic acid).[2]
Mechanism of Action
Resolvin D5 exerts its pro-resolving and anti-inflammatory effects by modulating specific intracellular signaling pathways. A key mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK)-nuclear factor-κB (NF-κB) signaling pathway.[1]
In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), the activation of the ERK/MAPK pathway leads to the phosphorylation and subsequent nuclear translocation of NF-κB (p50/p65 subunits).[1] Nuclear NF-κB then drives the transcription of pro-inflammatory cytokines like IL-6 and chemokines like CCL5.
Resolvin D5 has been shown to inhibit the LPS-stimulated phosphorylation of ERK.[1] This upstream inhibition prevents the nuclear translocation of p65 and p50, thereby downregulating the expression of IL-6 and CCL5 and dampening the inflammatory response.[1]
Experimental Protocols
Isolation and Structural Elucidation of Resolvin D5
The initial identification and structural characterization of Resolvin D5 involved a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis.
Protocol for LC-MS/MS Analysis:
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Sample Preparation: Biological samples (e.g., inflammatory exudates, cell culture supernatants) are subjected to solid-phase extraction (SPE) to enrich for lipid mediators.
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Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and methanol (B129727) containing 0.01% formic acid is typically used.
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Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
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Identification and Quantification: Resolvin D5 is identified based on its specific retention time and the fragmentation pattern of its parent ion (m/z 359.2) in MS/MS analysis. Key diagnostic fragment ions are monitored for quantification using multiple reaction monitoring (MRM).
In Vitro Assay for Anti-inflammatory Activity
The anti-inflammatory effects of Resolvin D5 can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in cultured immune cells.
Protocol for Cytokine Inhibition Assay in THP-1 cells:
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Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
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Cell Stimulation: Cells are pre-treated with varying concentrations of Resolvin D5 (e.g., 1-100 nM) for 1 hour.
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Inflammatory Challenge: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
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Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
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Data Analysis: The inhibitory effect of Resolvin D5 is determined by comparing the cytokine levels in the treated cells to those in the LPS-stimulated control cells.
Quantitative Data on Biological Activity
The biological potency of Resolvin D5 has been demonstrated in various in vitro and in vivo models.
| Assay | Model System | Effect | Effective Concentration/Dose | Reference |
| Phagocytosis Enhancement | Human Macrophages | Increased phagocytosis of E. coli | 1 nM | [4] |
| Anti-inflammatory | LPS-stimulated THP-1 cells | Inhibition of IL-6 and CCL5 production | 10-40 µM | [1] |
| Renal Protection | LPS-induced endotoxemia in mice | Reduced kidney damage | 0.1, 1, or 10 ng/animal (i.p.) | [4] |
| Arthritis Model | K/BxN serum transfer-induced arthritis in mice | Decreased disease severity and paw edema | 150 ng/animal | [2] |
Conclusion
Resolvin D5 is a structurally defined, endogenously produced lipid mediator with potent pro-resolving and anti-inflammatory activities. Its biosynthesis from DHA is tightly regulated by lipoxygenase enzymes, and its mechanism of action involves the targeted inhibition of key pro-inflammatory signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of inflammation, immunology, and drug discovery, highlighting the therapeutic potential of Resolvin D5 and other specialized pro-resolving mediators.
References
- 1. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of resolvin D5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
